molecular formula C14H17N3O3S B2906146 N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1376444-90-4

N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No. B2906146
CAS RN: 1376444-90-4
M. Wt: 307.37
InChI Key: GNCAUXXDOBADCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide, also known as HPEMS, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In biochemistry, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has been used to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide are dependent on the specific application and concentration used. In cancer cells, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In biochemistry, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has been used to study the structure and function of proteins and enzymes. In material science, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has been explored for its unique optical and electronic properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins, making it a useful tool for studying their functions. Another advantage is its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. However, one limitation of using N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide is its potential toxicity, which must be carefully considered when using it in experiments.

Future Directions

There are several future directions for the study of N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide. In medicinal chemistry, further research is needed to determine its potential as an anti-cancer agent and to develop more potent derivatives. In biochemistry, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide can be used to study the structure and function of specific proteins and enzymes. In material science, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide can be explored for its potential applications in the development of new materials with unique properties. Additionally, further research is needed to determine the safety and toxicity of N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide and its derivatives.

Synthesis Methods

The synthesis of N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide involves the reaction of 4-methylphenylhydrazine with 4-methylbenzaldehyde in the presence of acetic acid to form the corresponding hydrazone. The hydrazone is then treated with chlorosulfonic acid to form the sulfonate ester, which is subsequently reacted with sodium hydroxide and 2-bromoethanol to form the final product, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide.

Scientific Research Applications

N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has been used as a tool for studying protein-protein interactions and enzyme activity. In material science, N-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]-2-(4-methylphenyl)ethene-1-sulfonamide has been explored for its potential applications in the development of new materials with unique optical and electronic properties.

properties

IUPAC Name

N-[1-(2-hydroxyethyl)pyrazol-4-yl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-12-2-4-13(5-3-12)6-9-21(19,20)16-14-10-15-17(11-14)7-8-18/h2-6,9-11,16,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCAUXXDOBADCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN(N=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.